molecular formula C17H17N3O5S B2728189 methyl (4-(N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)sulfamoyl)phenyl)carbamate CAS No. 1448077-70-0

methyl (4-(N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)sulfamoyl)phenyl)carbamate

Cat. No.: B2728189
CAS No.: 1448077-70-0
M. Wt: 375.4
InChI Key: RMDQQIGPBGZVGO-UHFFFAOYSA-N
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Description

The compound is a sulfonamide derivative, which is a functional group that is often found in various pharmaceutical drugs. Sulfonamides have a wide range of medicinal properties, including antibacterial, diuretic, and anticonvulsant effects .


Molecular Structure Analysis

The molecular structure of this compound would include a tetrahydroquinoline ring, a sulfamoyl group, and a carbamate group. The presence of these functional groups could potentially influence the compound’s reactivity and physical properties .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the sulfamoyl and carbamate groups could potentially make the compound more polar and increase its solubility in water .

Scientific Research Applications

Antileukemic Activity

Methyl (4-(N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)sulfamoyl)phenyl)carbamate shows promise in the field of leukemia treatment. Research by Anderson et al. (1988) synthesized a series of bis(carbamates) with tricyclic heterocycles exhibiting in vivo activity against P388 lymphocytic leukemia, highlighting the potential of such compounds in antileukemic applications (Anderson, Heider, Raju, & Yucht, 1988).

Antiproliferative Activity in Cancer

Dohle et al. (2014) demonstrated that substituted tetrahydroisoquinoline derivatives, which include similar compounds to this compound, exhibit significant antiproliferative activity against various cancer cell lines. Their research emphasizes the effectiveness of these compounds in inhibiting cancer cell growth, particularly in drug-resistant strains (Dohle, Leese, Jourdan, et al., 2014).

Antimicrobial Properties

Desai, Dodiya, and Shihora (2011) explored the potential of similar compounds as antimicrobial agents. Their synthesized compounds, which share structural similarities with this compound, exhibited notable in vitro antibacterial and antifungal activities (Desai, Dodiya, & Shihora, 2011).

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, if it’s intended to be used as a drug, the mechanism of action would depend on the specific biological target of the compound .

Future Directions

Future research could focus on synthesizing this compound and studying its properties in more detail. Additionally, if the compound shows promising medicinal properties, it could be further developed into a drug .

Properties

IUPAC Name

methyl N-[4-[(2-oxo-3,4-dihydro-1H-quinolin-6-yl)sulfamoyl]phenyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O5S/c1-25-17(22)18-12-3-6-14(7-4-12)26(23,24)20-13-5-8-15-11(10-13)2-9-16(21)19-15/h3-8,10,20H,2,9H2,1H3,(H,18,22)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMDQQIGPBGZVGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)NC(=O)CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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